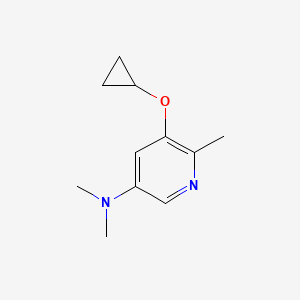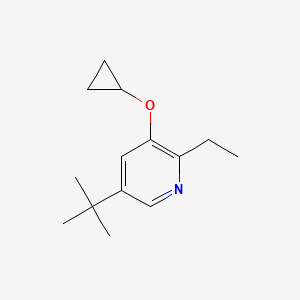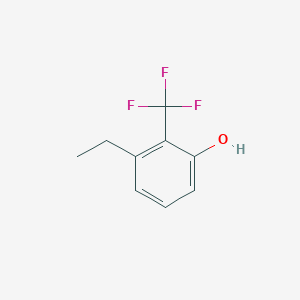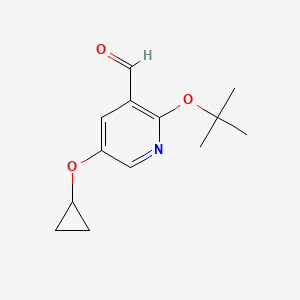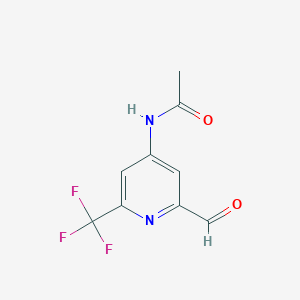![molecular formula C8H5F3N2O4 B14841310 [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)pyridine, followed by the reaction with acetic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The trifluoromethyl group can participate in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a thioacetic acid moiety.
[6-Trifluoromethyl-pyridin-2-yl]-acetic acid: Lacks the nitro group.
Uniqueness:
- The presence of both nitro and trifluoromethyl groups on the pyridine ring makes [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to enhanced biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C8H5F3N2O4 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
2-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-5(3-7(14)15)12-6(2-4)13(16)17/h1-2H,3H2,(H,14,15) |
InChI Key |
KXQRYRMBSXHJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



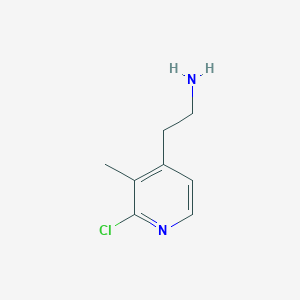

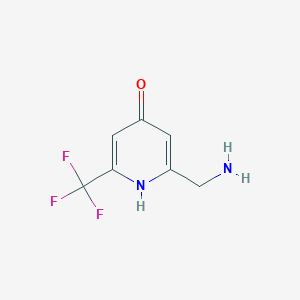
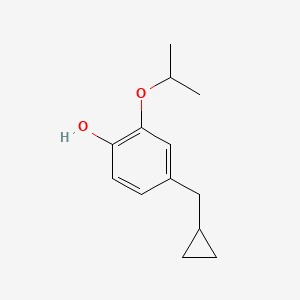
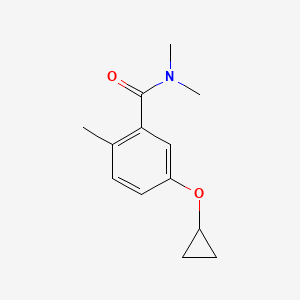
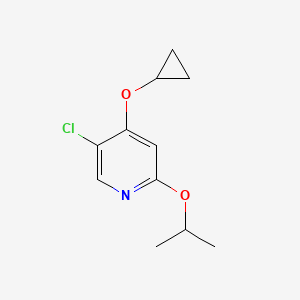
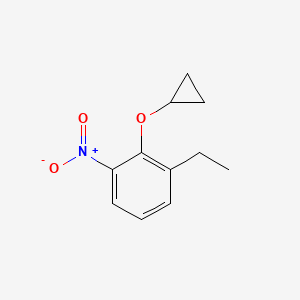
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
